molecular formula C12H10N4O B11713909 2-Methyl-5-[(E)-2-(phenylmethylidene)hydrazin-1-YL]-1,3-oxazole-4-carbonitrile

2-Methyl-5-[(E)-2-(phenylmethylidene)hydrazin-1-YL]-1,3-oxazole-4-carbonitrile

Cat. No.: B11713909
M. Wt: 226.23 g/mol
InChI Key: OKIMEYMRHOPEFF-ZSOIEALJSA-N
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Description

2-Methyl-5-[(E)-2-(phenylmethylidene)hydrazin-1-YL]-1,3-oxazole-4-carbonitrile is a synthetic organic compound with a complex structure It is characterized by the presence of an oxazole ring, a hydrazine moiety, and a phenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[(E)-2-(phenylmethylidene)hydrazin-1-YL]-1,3-oxazole-4-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-1,3-oxazole-4-carbonitrile with phenylmethylidenehydrazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. Purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[(E)-2-(phenylmethylidene)hydrazin-1-YL]-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

2-Methyl-5-[(E)-2-(phenylmethylidene)hydrazin-1-YL]-1,3-oxazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-5-[(E)-2-(phenylmethylidene)hydrazin-1-YL]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(phenylmethylidene)hydrazin-1-YL]-1,3-oxazole-4-carbonitrile
  • 2-Methyl-5-[(E)-2-(phenylmethylidene)hydrazin-1-YL]-1,3-thiazole-4-carbonitrile
  • 2-Methyl-5-[(E)-2-(phenylmethylidene)hydrazin-1-YL]-1,3-imidazole-4-carbonitrile

Uniqueness

2-Methyl-5-[(E)-2-(phenylmethylidene)hydrazin-1-YL]-1,3-oxazole-4-carbonitrile is unique due to its specific combination of functional groups and the presence of the oxazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

5-[(2Z)-2-benzylidenehydrazinyl]-2-methyl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C12H10N4O/c1-9-15-11(7-13)12(17-9)16-14-8-10-5-3-2-4-6-10/h2-6,8,16H,1H3/b14-8-

InChI Key

OKIMEYMRHOPEFF-ZSOIEALJSA-N

Isomeric SMILES

CC1=NC(=C(O1)N/N=C\C2=CC=CC=C2)C#N

Canonical SMILES

CC1=NC(=C(O1)NN=CC2=CC=CC=C2)C#N

Origin of Product

United States

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